Diphenyl (hydroxy(phenyl)methyl)phosphonate
Overview
Description
Diphenyl (hydroxy(phenyl)methyl)phosphonate is an organophosphorus compound with the molecular formula C19H17O4P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a hydroxy(phenyl)methyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl (hydroxy(phenyl)methyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with benzaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (hydroxy(phenyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Diphenyl (hydroxy(phenyl)methyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diphenyl (hydroxy(phenyl)methyl)phosphonate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. It may also participate in phosphorylation reactions, transferring its phosphonate group to other molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (hydroxy(phenyl)methyl)phosphonate: Similar structure but with methyl groups instead of phenyl groups.
Diphenylphosphine oxide: Lacks the hydroxy(phenyl)methyl group.
Phosphonic acid derivatives: Various derivatives with different substituents on the phosphonate group
Uniqueness
Diphenyl (hydroxy(phenyl)methyl)phosphonate is unique due to its specific combination of phenyl and hydroxy(phenyl)methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
diphenoxyphosphoryl(phenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O4P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19-20H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWPZWRZPMNUGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298874 | |
Record name | Diphenyl [hydroxy(phenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52364-32-6 | |
Record name | NSC126668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenyl [hydroxy(phenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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